D-eritro-MAPP

Descripción general

Descripción

Es principalmente conocido por su papel como inhibidor de la ceramidasa alcalina, una enzima involucrada en el metabolismo de la ceramida a esfingosina y ácido graso libre . Al inhibir esta enzima, la D-eritro-MAPP puede aumentar los niveles intracelulares de ceramida, lo que tiene implicaciones significativas para la señalización celular y la apoptosis .

Aplicaciones Científicas De Investigación

La D-eritro-MAPP tiene varias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:

Mecanismo De Acción

La D-eritro-MAPP ejerce sus efectos al inhibir la ceramidasa alcalina, una enzima que hidroliza la ceramida en esfingosina y ácido graso libre . Al bloquear esta enzima, la this compound aumenta los niveles intracelulares de ceramida, lo que puede desencadenar la apoptosis e inhibir la proliferación celular . Este mecanismo es particularmente relevante en las células cancerosas, donde el aumento de los niveles de ceramida puede conducir a la muerte celular .

Análisis Bioquímico

Biochemical Properties

D-erythro-MAPP interacts with alkaline ceramidase, inhibiting its function with an IC50 value of 1-5 µM . This interaction leads to an increase in endogenous ceramide levels within cells .

Cellular Effects

The increase in ceramide levels caused by D-erythro-MAPP can lead to growth suppression and cell cycle arrest . This is due to ceramide’s role as a negative regulator of cell proliferation .

Molecular Mechanism

D-erythro-MAPP exerts its effects at the molecular level by inhibiting alkaline ceramidase . This inhibition prevents the breakdown of ceramide to sphingosine, leading to an increase in ceramide levels within cells .

Temporal Effects in Laboratory Settings

D-erythro-MAPP has been shown to be active in vitro . Over time, the inhibition of alkaline ceramidase by D-erythro-MAPP leads to an increase in ceramide levels, which can result in growth suppression and cell cycle arrest .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner .

Metabolic Pathways

D-erythro-MAPP is involved in sphingolipid metabolism, specifically in the breakdown of ceramide to sphingosine . By inhibiting alkaline ceramidase, D-erythro-MAPP prevents this metabolic process, leading to an increase in ceramide levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la D-eritro-MAPP implica la reacción de cloruro de miristoilo con (1S,2R)-2-amino-1-fenil-1-propanol en condiciones controladas . La reacción típicamente requiere una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego usando técnicas estándar como recristalización o cromatografía .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para la this compound no están ampliamente documentados, la síntesis del compuesto a mayor escala probablemente implicaría condiciones de reacción similares con optimización para rendimiento y pureza. Esto podría incluir el uso de reactores automatizados y técnicas avanzadas de purificación para garantizar la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

La D-eritro-MAPP principalmente experimenta reacciones típicas de amidas y alcoholes. Estas incluyen:

Oxidación: El grupo hidroxilo se puede oxidar a una cetona bajo condiciones oxidantes fuertes.

Reducción: El grupo amida se puede reducir a una amina usando agentes reductores como hidruro de litio y aluminio.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Cloruro de tionilo para convertir el grupo hidroxilo en un cloruro, seguido de una sustitución nucleofílica.

Productos Principales

Oxidación: Formación de un derivado de cetona.

Reducción: Formación de un derivado de amina.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

N,N-Dimetil-D-eritro-esfingosina (DMS): Otro análogo de la ceramida que modula los niveles celulares de ceramida e induce la apoptosis.

Ceranib-2: Un inhibidor de la ceramidasa con aplicaciones similares en la investigación del cáncer.

Unicidad

La D-eritro-MAPP es única en su especificidad para la ceramidasa alcalina y su capacidad para aumentar significativamente los niveles de ceramida dentro de las células . Esta especificidad la convierte en una herramienta valiosa para estudiar el metabolismo de la ceramida y sus implicaciones en varios procesos biológicos .

Propiedades

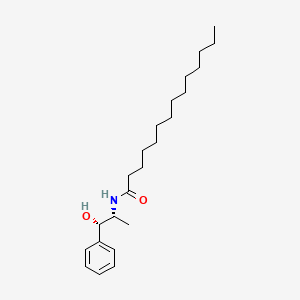

IUPAC Name |

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAZEWZHIRBZDA-NFBKMPQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931906 | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60847-25-8, 143492-38-0 | |

| Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythro-MAPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP)?

A1: D-erythro-MAPP functions as an inhibitor of alkaline ceramidase. [, ] By inhibiting this enzyme, D-erythro-MAPP prevents the breakdown of ceramide, leading to an increase in intracellular ceramide levels. [, ] This increase in ceramide can then influence various cellular processes, including apoptosis and the modulation of hematopoietic cell fates. []

Q2: What specific cellular responses have been observed with D-erythro-MAPP treatment in scientific studies?

A2: In studies using boar spermatozoa, D-erythro-MAPP was found to enhance acrosomal exocytosis triggered by calcium and the calcium ionophore A23187. [] This suggests a potential role for ceramide in the intricate signaling pathways governing acrosomal exocytosis during fertilization. Additionally, D-erythro-MAPP, in conjunction with tumor necrosis factor (TNF), demonstrated a significant impact on the functional properties of human hematopoietic stem cells. [] The combination led to a reduction in the cells' ability to generate colony-forming cells in long-term cultures, suggesting ceramide's role in modulating hematopoietic cell fate decisions. []

Q3: Are there any studies examining the impact of D-erythro-MAPP on vascular function?

A3: While not explicitly investigated, research on diabetic mouse models suggests a potential link between D-erythro-MAPP's influence on ceramide pathways and vascular function. [] The study found that sphingomyelinase (SMase), which ultimately increases ceramide levels, induces distinct vascular responses in diabetic mice. [] Although D-erythro-MAPP's direct effects weren't assessed in this context, the findings highlight the potential interplay between ceramide modulation and vascular reactivity, particularly in a diabetic setting.

Q4: Does D-erythro-MAPP impact other sphingolipid signaling pathways?

A4: Research suggests that D-erythro-MAPP's influence might extend beyond just ceramide. A study focusing on the yeast protein Izh2p, a receptor implicated in various cellular functions, revealed that D-erythro-MAPP inhibited the protein's effect on iron uptake. [] This, coupled with findings of D-erythro-MAPP's influence on sphingoid base levels and dependence on sphingoid base-sensing kinases, suggests a broader impact on sphingolipid signaling pathways. [] This highlights the intricate and interconnected nature of sphingolipid signaling and the potential for D-erythro-MAPP to modulate various downstream effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.